REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH3:12])=[CH:6][CH:5]=1.[CH2:14](Cl)[CH2:15]O.C(N(C(C)C)CC)(C)C.[OH2:27]>C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH2:14][CH3:15])[CH2:11][CH2:12][OH:27])=[CH:6][CH:5]=1
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
COC(C1=CC=C(C=C1)NCC)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
|
rose from 105° C. to 140° C
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Type
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EXTRACTION
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Details
|
After extraction
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Type
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CUSTOM
|
Details
|
the organic fraction was isolated
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Type
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WASH
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Details
|
washed 3 times with 50 mL of water
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Type
|
DRY_WITH_MATERIAL
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Details
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once with 50 mL of brine and dried over MgSO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)N(CCO)CC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |